

Ethyl 2,4-dimethyloxazole-5-carboxylate chemical properties

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Compound of Interest

Compound Name: Ethyl 2,4-dimethyloxazole-5-carboxylate

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An In-Depth Technical Guide to the Chemical Properties and Applications of **Ethyl 2,4-dimethyloxazole-5-carboxylate**

Abstract

Ethyl 2,4-dimethyloxazole-5-carboxylate is a polysubstituted heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **Ethyl 2,4-dimethyloxazole-5-carboxylate**, designed for researchers and professionals in the fields of organic synthesis and drug development. While specific experimental data for this exact molecule is limited in published literature, this document synthesizes information from analogous structures and established principles of oxazole chemistry to provide a robust technical profile.

Molecular Structure and Physicochemical Properties

Ethyl 2,4-dimethyloxazole-5-carboxylate possesses a planar, five-membered aromatic oxazole ring substituted at positions 2, 4, and 5. The substitution pattern includes two methyl groups and an ethyl carboxylate group, which significantly influence the molecule's electronic properties, reactivity, and steric profile.

Table 1: Physicochemical Properties of **Ethyl 2,4-dimethyloxazole-5-carboxylate**

Property	Value	Source(s)
IUPAC Name	Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate	N/A
CAS Number	23012-30-8	[1][3][4][5]
Molecular Formula	C ₈ H ₁₁ NO ₃	[1][3][6]
Molecular Weight	169.18 g/mol	[1][3][4][5]
Purity	≥97% to 98% (as commercially available)	[3][4]
Appearance	Inferred to be a crystalline solid or liquid	N/A
Solubility	Expected to be soluble in common organic solvents like ethanol, DMF, and DMSO.	[7]
Melting Point	Not reported in the literature	N/A
Boiling Point	Not reported in the literature	N/A

Synthesis of the Oxazole Core

While a specific, peer-reviewed synthesis for **Ethyl 2,4-dimethyloxazole-5-carboxylate** is not readily available, its structure lends itself to established methods of oxazole synthesis. A plausible and efficient approach would be a modification of the Hantzsch synthesis or a related condensation/cyclization reaction. One such proposed pathway involves the reaction of ethyl 2-chloroacetoacetate with acetamide.

Proposed Synthetic Protocol

This protocol is based on the classical Hantzsch synthesis, which is widely used for preparing thiazoles and can be adapted for oxazoles. The core principle is the condensation of an α -haloketone with an amide.

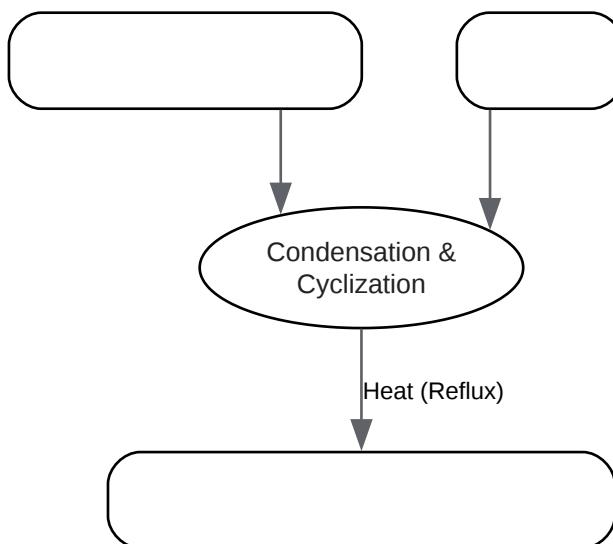
Step-by-step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-chloroacetoacetate (1.0 equivalent) and a suitable solvent such as ethanol or toluene.
- Reagent Addition: Add acetamide (1.1 equivalents) to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure **Ethyl 2,4-dimethyloxazole-5-carboxylate**.

Causality behind Experimental Choices:

- Acetamide serves as the source for the nitrogen atom and the C2-methyl group of the oxazole ring.
- Ethyl 2-chloroacetoacetate provides the remaining atoms for the oxazole backbone, including the C4-methyl and the C5-ethyl carboxylate substituents.
- Heating is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps that form the aromatic oxazole ring.

Visualization of Proposed Synthesis



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Caption: Proposed Hantzsch-type synthesis of the target compound.

Chemical Reactivity and Transformations

The reactivity of **Ethyl 2,4-dimethyloxazole-5-carboxylate** is dictated by its two primary functional groups: the ethyl ester and the substituted oxazole ring.

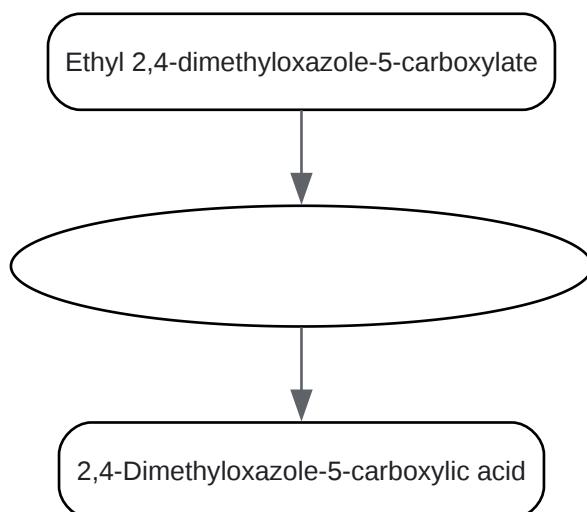
Ester Hydrolysis

A fundamental reaction of this molecule is the hydrolysis of the ethyl ester at the C5 position to yield the corresponding carboxylic acid, 2,4-dimethyloxazole-5-carboxylic acid. This transformation is crucial for subsequent derivatization, such as amide coupling in medicinal chemistry applications. Base-catalyzed hydrolysis (saponification) is generally preferred as it is essentially irreversible.[8]

Experimental Protocol: Saponification

- Dissolution: Dissolve **Ethyl 2,4-dimethyloxazole-5-carboxylate** (1.0 equivalent) in a mixture of ethanol and water.
- Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents).

- Heating: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
- Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).
- Isolation: The resulting carboxylic acid precipitate can be collected by filtration, washed with cold water, and dried. If the product is soluble, it can be extracted with an organic solvent like ethyl acetate.



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Caption: Reaction scheme for the hydrolysis of the ethyl ester.

Oxazole Ring Reactivity

The oxazole ring is an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution.^[1] However, the ring can participate in other transformations:

- Reduction: The oxazole ring can be opened under certain reductive conditions. For instance, catalytic hydrogenation of some isoxazole derivatives is known to cleave the N-O bond, leading to ring-opened products.^[9]
- Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a route to substituted pyridines, although this reactivity is influenced by the substituents.^[1]

Spectroscopic Characterization (Predicted)

As experimental spectra are not widely published, the following data is predicted based on the molecular structure and typical values for similar compounds. This serves as a guide for researchers in characterizing this molecule.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	δ ~4.3 ppm (quartet, 2H, -OCH ₂ CH ₃) δ ~2.6 ppm (singlet, 3H, C4-CH ₃) δ ~2.4 ppm (singlet, 3H, C2-CH ₃) δ ~1.3 ppm (triplet, 3H, -OCH ₂ CH ₃)
¹³ C NMR	δ ~162 ppm (C=O, ester) δ ~158 ppm (C2-oxazole) δ ~150 ppm (C4-oxazole) δ ~130 ppm (C5-oxazole) δ ~61 ppm (-OCH ₂ CH ₃) δ ~14 ppm (-OCH ₂ CH ₃) δ ~12 ppm (C2-CH ₃) δ ~10 ppm (C4-CH ₃)
FT-IR (cm ⁻¹)	~2980 (C-H stretch, aliphatic)~1720 (C=O stretch, ester)~1600, ~1550 (C=N and C=C stretch, oxazole ring)~1250 (C-O stretch, ester)
Mass Spec (EI)	M ⁺ at m/z = 169 Key fragments: [M-CH ₃] ⁺ (154), [M-OC ₂ H ₅] ⁺ (124), [M-COOC ₂ H ₅] ⁺ (96)

Applications in Research and Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[\[1\]](#)[\[2\]](#) While specific applications for **Ethyl 2,4-dimethyloxazole-5-carboxylate** are not documented, it serves as an important heterocyclic building block.

Role as a Chemical Intermediate

Its primary utility is as a starting material for more complex molecules. The ester functionality allows for conversion to a carboxylic acid, which can then be coupled with amines to form a diverse library of amides. This is a common strategy in the lead optimization phase of drug

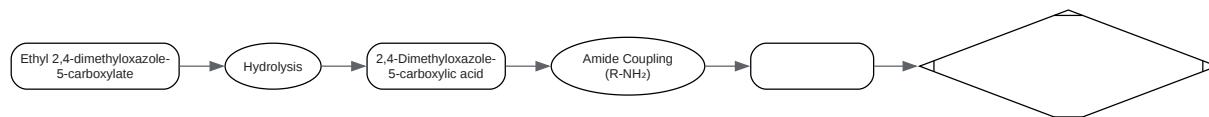
discovery. The methyl groups provide steric and electronic features that can be fine-tuned to improve binding affinity and pharmacokinetic properties.

Potential Therapeutic Areas

Derivatives of substituted oxazoles and the structurally similar thiazoles have shown a wide range of biological activities, including:

- Anti-inflammatory agents
- Anticancer agents[10]
- Antimicrobial agents[10]
- Kinase inhibitors[11]

The 2,4,5-trisubstituted pattern of this molecule provides a rigid scaffold to which various pharmacophoric groups can be attached, making it a valuable starting point for exploring these therapeutic areas.



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Caption: Workflow from building block to potential drug candidates.

Safety and Handling

Based on available supplier safety data, **Ethyl 2,4-dimethyloxazole-5-carboxylate** should be handled with appropriate precautions in a laboratory setting.[3]

- Hazard Statements:
 - H303: May be harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Ethyl 2,4-dimethyloxazole-5-carboxylate is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed characterization and application data in peer-reviewed literature are sparse, its chemical nature can be reliably inferred from the well-established chemistry of its core functional groups. The synthetic accessibility of the oxazole ring, combined with the versatility of the ethyl ester functionality, makes this compound and its derivatives attractive scaffolds for the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological activity of this molecule and its derivatives is warranted.

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